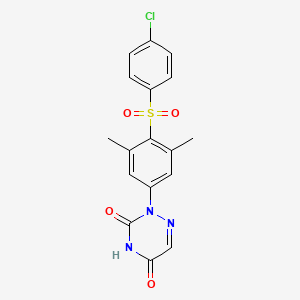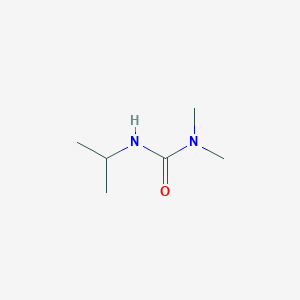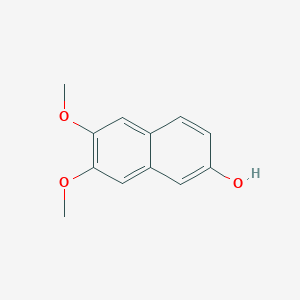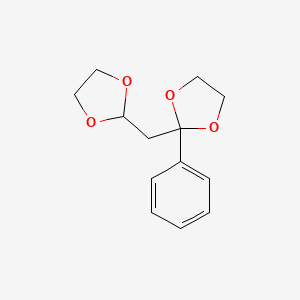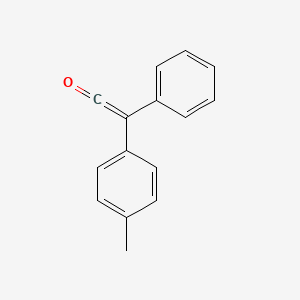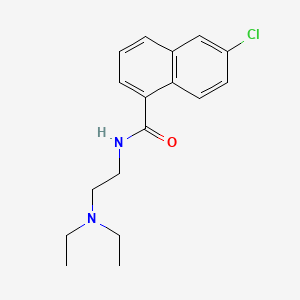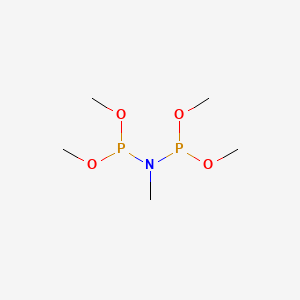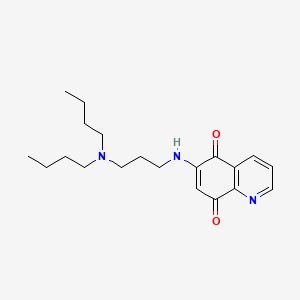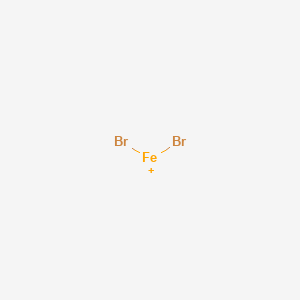
Iron(1+), dibromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron(1+), dibromo- is a chemical compound that consists of an iron ion with a +1 oxidation state and two bromine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Iron(1+), dibromo- typically involves the reaction of iron with bromine under controlled conditions. One common method is the direct combination of iron and bromine in a suitable solvent, such as acetonitrile, under an inert atmosphere to prevent oxidation. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of Iron(1+), dibromo- may involve large-scale reactions using similar methods as in the laboratory but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Iron(1+), dibromo- undergoes various types of chemical reactions, including:
Oxidation: The iron ion can be oxidized to higher oxidation states, such as +2 or +3, in the presence of oxidizing agents.
Reduction: The compound can be reduced back to elemental iron or lower oxidation states using reducing agents.
Substitution: The bromine atoms can be substituted with other ligands or functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Ligands such as phosphines, amines, or other halides.
Major Products Formed
Oxidation: Iron(II) bromide, Iron(III) bromide.
Reduction: Elemental iron, Iron(0) complexes.
Substitution: Various iron-ligand complexes depending on the substituent used.
Aplicaciones Científicas De Investigación
Iron(1+), dibromo- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other iron complexes and as a catalyst in various organic reactions.
Biology: Investigated for its potential role in biological systems and as a model compound for studying iron-containing enzymes.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials, such as magnetic materials and catalysts.
Mecanismo De Acción
The mechanism by which Iron(1+), dibromo- exerts its effects involves the interaction of the iron ion with various molecular targets. The iron ion can participate in redox reactions, facilitating electron transfer processes. The bromine atoms can also play a role in the compound’s reactivity by stabilizing the iron ion and participating in substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
Iron(II) bromide: Contains iron in the +2 oxidation state and two bromine atoms.
Iron(III) bromide: Contains iron in the +3 oxidation state and three bromine atoms.
Iron(II) chloride: Contains iron in the +2 oxidation state and two chlorine atoms.
Uniqueness
Iron(1+), dibromo- is unique due to the +1 oxidation state of the iron ion, which is less common compared to the +2 and +3 oxidation states. This unique oxidation state imparts distinct reactivity and properties to the compound, making it valuable for specific applications and studies.
Propiedades
Número CAS |
31512-29-5 |
|---|---|
Fórmula molecular |
Br2Fe+ |
Peso molecular |
215.65 g/mol |
Nombre IUPAC |
dibromoiron(1+) |
InChI |
InChI=1S/2BrH.Fe/h2*1H;/q;;+3/p-2 |
Clave InChI |
ZPEXYTPUHDKAMP-UHFFFAOYSA-L |
SMILES canónico |
[Fe+](Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


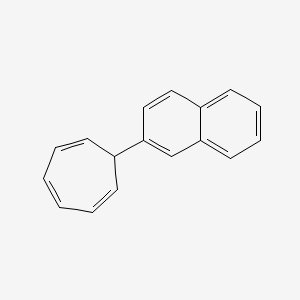
![5-[(E)-(4,4-dimethyl-5-oxopyrrolidin-2-ylidene)methyl]-3,3,5-trimethylpyrrolidin-2-one](/img/structure/B14675986.png)
